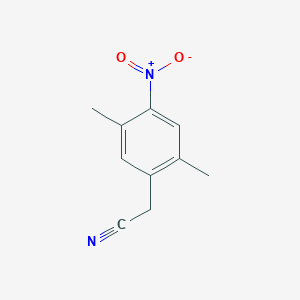

2-(2,5-Dimethyl-4-nitrophenyl)acetonitrile

説明

2-(2,5-Dimethyl-4-nitrophenyl)acetonitrile is a nitroaromatic compound featuring a phenyl ring substituted with two methyl groups (positions 2 and 5), a nitro group (position 4), and an acetonitrile moiety. The acetonitrile group (-CH2CN) enhances its utility as a precursor for synthesizing heterocycles, carboxylic acids, or pharmaceuticals. The nitro group confers electron-withdrawing effects, influencing reactivity and electronic properties, while the methyl groups contribute steric hindrance and mild electron-donating effects.

特性

IUPAC Name |

2-(2,5-dimethyl-4-nitrophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-6-10(12(13)14)8(2)5-9(7)3-4-11/h5-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLOSQYHTQOGRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethyl-4-nitrophenyl)acetonitrile typically involves the nitration of 2,5-dimethylphenylacetonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the reactants.

Industrial Production Methods

In an industrial setting, the production of 2-(2,5-Dimethyl-4-nitrophenyl)acetonitrile may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the nitration process.

化学反応の分析

Types of Reactions

2-(2,5-Dimethyl-4-nitrophenyl)acetonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: 2-(2,5-Dimethyl-4-aminophenyl)acetonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2-(2,5-Dimethyl-4-nitrophenyl)acetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific molecular pathways.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 2-(2,5-Dimethyl-4-nitrophenyl)acetonitrile and its derivatives involves interactions with specific molecular targets. For example, the reduction product, 2-(2,5-Dimethyl-4-aminophenyl)acetonitrile, can interact with enzymes or receptors in biological systems, leading to various pharmacological effects. The exact pathways and targets depend on the specific derivative and its intended application.

類似化合物との比較

2-(2,5-Dimethylphenyl)acetonitrile

N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile

- Structure: Features a dimethylamino group (electron-donating) and two nitro groups (positions 3 and 5).

- Key Differences: Electronic Effects: The dimethylamino group stabilizes the ring via resonance, countering the electron-withdrawing nitro groups. This contrasts with the target compound’s single nitro and methyl substituents. Reactivity: Enhanced charge transfer regions due to the amino group may increase solubility in polar solvents. Applications: Potential use in optoelectronics due to pronounced dipole moments and charge distribution.

- Reference :

2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile

- Structure : Contains benzyloxy groups (positions 4 and 5) and a nitro group (position 2).

- Key Differences :

- Substituent Effects: Benzyloxy groups are bulky and electron-donating, reducing ring electrophilicity compared to the target compound’s methyl groups.

- Solubility: Higher lipophilicity due to benzyl groups may limit solubility in aqueous media.

- Reactivity: Steric hindrance from benzyloxy groups could slow down nucleophilic attacks.

- Reference :

4-Nitrophenol Derivatives (e.g., 4-Nitroanisole)

- Structure : Nitro group at position 4 with a methoxy group (electron-donating).

- Key Differences: Functional Group: The phenol/methoxy group contrasts with acetonitrile, altering acidity (phenol pKa ~7 vs. acetonitrile’s inertness). Applications: Commonly used in pH indicators or hydrolysis studies, unlike the target compound’s role as a synthetic intermediate.

- Reference :

Structural and Electronic Property Analysis

Quantum Chemical Insights

- HOMO-LUMO Gaps : While direct data for 2-(2,5-Dimethyl-4-nitrophenyl)acetonitrile is unavailable, analogous nitroaromatics (e.g., chromene derivatives in ) exhibit HOMO-LUMO gaps of 4–5 eV via DFT. The nitro group lowers LUMO energy, enhancing electrophilicity.

- Charge Distribution : Methyl groups in the target compound likely localize electron density at the ortho and para positions, while the nitro group depletes density at its meta position.

Substituent Effects Table

| Compound | Substituents | Key Electronic Effects | Reactivity Profile |

|---|---|---|---|

| 2-(2,5-Dimethyl-4-nitrophenyl)acetonitrile | -NO2 (pos.4), -CH3 (pos.2,5) | Moderate electron withdrawal, steric hindrance | Electrophilic aromatic substitution favored at meta to nitro |

| N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile | -N(CH3)2 (pos.4), -NO2 (pos.3,5) | Strong electron donation/withdrawal mix | Polarized charge transfer, redox-active |

| 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile | -OCH2Ph (pos.4,5), -NO2 (pos.2) | Steric bulk, mild electron donation | Limited nucleophilic reactivity |

生物活性

2-(2,5-Dimethyl-4-nitrophenyl)acetonitrile is a compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, focusing on its applications in pharmacology and toxicology.

The compound 2-(2,5-Dimethyl-4-nitrophenyl)acetonitrile is characterized by the following properties:

- Molecular Formula : C12H12N2O2

- Molecular Weight : 220.24 g/mol

- Boiling Point : Data not explicitly available in the search results.

- Melting Point : Data not explicitly available in the search results.

These properties suggest that the compound may have specific interactions with biological systems due to its structural characteristics.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to 2-(2,5-Dimethyl-4-nitrophenyl)acetonitrile exhibit antimicrobial properties. For instance, research has shown that nitrophenyl derivatives can have significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against different bacterial strains .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer’s. While direct studies on 2-(2,5-Dimethyl-4-nitrophenyl)acetonitrile are sparse, related compounds have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, certain benzo[b]thiophene-chalcones demonstrated effective inhibition of these enzymes, suggesting potential pathways for further investigation into similar nitrophenyl compounds .

Cytotoxicity Studies

Cytotoxic effects of related compounds have been evaluated using various cell lines. In studies involving neuroblastoma cells (SH-SY5Y), certain derivatives did not exhibit cytotoxicity at their IC50 concentrations, indicating a potential therapeutic window for further exploration .

Case Studies

-

Antibacterial Activity :

A study examined the antibacterial efficacy of synthesized nitrophenyl derivatives against several bacterial strains, revealing that modifications in the phenyl ring significantly affected activity levels. The presence of electron-withdrawing groups like nitro enhanced antibacterial potency . -

Cholinesterase Inhibition :

Research involving a series of synthesized compounds revealed that some derivatives showed IC50 values comparable to established AChE inhibitors like galantamine. This suggests that further exploration into the structure-activity relationships could yield new therapeutic agents for cognitive disorders .

Data Tables

| Compound | Target Enzyme | IC50 Value (µM) | Biological Activity |

|---|---|---|---|

| Compound A | AChE | 25 | Moderate Inhibition |

| Compound B | BChE | 15 | Strong Inhibition |

| Compound C | Bacterial Strain X | 10 | Effective Antibacterial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。